Product packaging for Retinol-d6(Cat. No.:)

Retinol-d6

Cat. No.: B12429787
M. Wt: 292.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-ILKHKWFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinol-d6, also known as Deuterated Vitamin A1 or All- trans -Retinol-d6, is a stable, isotopically labeled analog of retinol (Vitamin A) where six hydrogen atoms have been replaced by deuterium atoms . Its chemical formula is C20H24D6O, and it has a molecular weight of 292.49 g/mol . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses. By leveraging its nearly identical chemical properties to non-labeled retinol, but distinct mass, this compound allows researchers to achieve highly accurate and reliable quantification of vitamin A and its metabolites in complex biological samples, correcting for variations during sample preparation and instrument analysis . In research settings, this compound is an invaluable tool for tracing vitamin A metabolism and conducting pharmacokinetic studies. As an endogenous metabolite, understanding its pathways is crucial in nutritional science and biochemistry . The use of this deuterated standard enables precise investigation into the absorption, distribution, metabolism, and excretion (ADME) of retinoids. Furthermore, given that natural and synthetic retinoids are derivatives of vitamin A that mediate various transcriptional activities and are investigated for their roles in cellular differentiation and anti-proliferative activities against cancer cells, high-quality tools like this compound are fundamental for advancing this field of study . For proper handling, it is recommended to store this compound as a powder at -20°C for long-term stability . As with many retinoids, this compound is likely light-sensitive and should be protected from light to prevent degradation. This product is intended for research use only and is not for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B12429787 Retinol-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

292.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3

InChI Key

FPIPGXGPPPQFEQ-ILKHKWFDSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\CO)/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

Synthetic Methodologies for Deuterated Retinol Analogs

Strategies for Deuterium (B1214612) Incorporation

Several strategies are employed for introducing deuterium into the retinol (B82714) structure. One common approach is through hydrogen-deuterium exchange reactions, which involve replacing hydrogen atoms with deuterium using deuterated solvents like deuterium oxide (D₂O) resolvemass.ca. This method is often used for functional group-specific labeling resolvemass.ca.

Another strategy involves the use of deuterated reagents in standard synthetic transformations. For instance, the Wittig-Horner reaction, a widely adopted method for synthesizing retinoids, can be performed with deuterated phosphonate (B1237965) reagents to incorporate deuterium into the carbon skeleton benchchem.com. A seminal study demonstrated the synthesis of 10,19,19,19-²H₄-retinol using a deuterated phosphonate reagent benchchem.com. Key steps in such routes can include deuterium exchange reactions, Wittig-Horner coupling, and reductive quenching using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to retain deuterium labels benchchem.com.

Catalytic hydrogenation with deuterium gas (D₂) is another method, particularly useful for large-scale synthesis benchchem.com. A patented method describes the use of palladium on carbon (Pd/C) under a deuterium atmosphere to achieve deuterium incorporation benchchem.com.

Directed aldol (B89426) condensation is also utilized for position-specific labeling benchchem.com. This approach can involve the synthesis of Grignard reagents from deuterated precursors, followed by coupling with appropriate intermediates to form deuterated allylic alcohols, which are then further transformed into deuterated retinoids benchchem.com. For example, methyl-d₃-magnesium bromide (CD₃MgBr) prepared from deuterated methyl bromide (CD₃Br) can be used in coupling reactions benchchem.com.

Positional Isotopic Labeling to Minimize Kinetic Isotope Effects

Positional isotopic labeling is crucial in studies where kinetic isotope effects (KIEs) could interfere with the interpretation of results. A KIE is the change in reaction rate when an atom is replaced by one of its isotopes wikipedia.orglibretexts.orggoogle.com. While deuterium labeling can be used to study reaction mechanisms by observing KIEs, in applications like using deuterated compounds as internal standards in mass spectrometry, minimizing KIEs is desirable for accurate quantification benchchem.comnih.gov.

Strategically positioning deuterium atoms on non-reactive groups, such as methyl groups, helps minimize isotopic interference while retaining the biochemical relevance of the labeled compound benchchem.com. For instance, in all-trans-Retinol-d5, deuterium atoms are typically placed on methyl groups benchchem.com. This ensures that the labeled analog behaves chemically and metabolically very similarly to the unlabeled compound, except for the mass difference detected by mass spectrometry benchchem.com. Secondary kinetic isotope effects, which occur when the isotopic substitution is at a position adjacent to the bond being broken, are generally smaller than primary KIEs wikipedia.orglibretexts.org. Careful selection of labeling positions helps to mitigate these effects in quantitative analysis nih.gov.

Advanced Synthetic Routes for Deuterated Retinoid Precursors

Advanced synthetic routes for deuterated retinoid precursors often involve multi-step procedures starting from commercially available deuterated materials. These routes aim for high isotopic purity and regioselectivity.

One approach involves the synthesis of deuterated β-ionone derivatives, which serve as key building blocks for retinoids nih.govresearchgate.net. For example, deuteration of the methyl ketone of β-ionone can be an initial step researchgate.net. Subsequent reactions, such as Horner-Wadsworth-Emmons coupling reactions and reductions, can then extend the deuterated portion of the molecule researchgate.net.

Another strategy utilizes Peterson olefination reactions. nih.gov. For instance, Peterson olefination of β-ionone with a silylcarbanion can yield β-ionylidene acetaldehyde, which can then be used in aldol condensations to build the retinoid skeleton with deuterium incorporated at specific positions nih.gov.

The synthesis of deuterated retinoids can also involve the use of deuterated nitriles. Reduction of corresponding nitriles with reducing agents like DIBAL-H can yield deuterated aldehydes, which are intermediates in the synthesis of retinoids mdpi.come3s-conferences.org.

Modular synthetic approaches are increasingly being developed to allow for flexible control over the position and number of deuterium atoms incorporated google.com. These methods often start from readily available deuterated starting materials and utilize a series of controlled reactions to build the complex retinoid structure google.com.

Research findings highlight the successful synthesis of various deuterated retinol analogs with high isotopic purity using these methods benchchem.comiastate.edu. Characterization of these deuterated compounds is typically performed using techniques such as NMR, UV, HPLC, and mass spectral analysis to confirm their structure and isotopic enrichment iastate.edu.

Advanced Analytical Techniques for Retinol D6 Quantification in Complex Biological Matrices

Sample Preparation Protocols for Retinoid Extraction and Stabilization

Sample preparation is a critical initial step in the analysis of retinoids from biological matrices such as plasma, serum, and tissues. The goal is to efficiently extract the target analytes while minimizing degradation and removing interfering substances. Working under yellow or red light and using antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid are common practices to protect retinoids from light-induced degradation and oxidation during sample handling. sci-hub.sesci-hub.seiarc.frfrontiersin.org Samples are often stored at low temperatures, such as -20°C or -80°C, to maintain stability over longer periods. nih.govsci-hub.sefrontiersin.orgnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely used technique for extracting retinoids from biological matrices. This method involves partitioning the analytes between two immiscible liquid phases based on their differing solubilities. For retinoids, which are relatively nonpolar, organic solvents are typically used to extract them from the aqueous biological matrix. thermofisher.commdpi.comresearchgate.net Common organic solvents or mixtures employed for retinoid extraction include hexane, methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), and chloroform-methanol mixtures. thermofisher.commdpi.comjove.comresearchgate.netomicsonline.orguaeu.ac.ae LLE can be effective in separating retinoids from polar interfering compounds present in the biological sample. mdpi.com Some studies have compared LLE to other methods, finding it can provide high extraction efficacy and less interference compared to protein precipitation alone. mdpi.com

Protein Precipitation (PPT)

Protein Precipitation (PPT) is another fundamental sample preparation technique used in retinoid analysis. This method involves adding an organic solvent or other precipitating agent to the biological sample, causing proteins to denature and precipitate out of the solution. thermofisher.comsci-hub.seresearchgate.net The supernatant, containing the retinoids and other smaller molecules, can then be separated by centrifugation. thermofisher.comsci-hub.se PPT is often used as a rapid cleanup step, sometimes in conjunction with LLE or before chromatographic analysis, to reduce matrix effects and protect the analytical system from protein contamination. sci-hub.sethermofisher.com Acetonitrile is a commonly used solvent for protein precipitation in retinoid analysis. nih.govsci-hub.sethermofisher.com While simpler than LLE, PPT may not remove as many interfering compounds, potentially impacting sensitivity and requiring more selective detection methods like LC-MS/MS. mdpi.comresearchgate.net

Derivatization Procedures for Enhanced Detection

While many modern liquid chromatography-mass spectrometry (LC-MS) methods can analyze retinoids directly, derivatization procedures are sometimes employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance the detection sensitivity or chromatographic behavior of specific retinoids. Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, or ionization efficiency. jove.comomicsonline.orgnih.gov For instance, derivatization with silylation reagents like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to make retinol (B82714) more volatile and suitable for GC-MS analysis. jove.comresearchgate.netnih.gov This process replaces the hydroxyl group of retinol with a trimethylsilyl (B98337) group, forming retinyl trimethylsilyl ether. jove.com Derivatization can be a critical step, but it also adds complexity to the sample preparation protocol and requires careful optimization. jove.comomicsonline.org

Chromatographic Separation Techniques

Chromatographic separation is indispensable for resolving retinol and other retinoids from the complex mixture of lipids and other endogenous compounds present in biological matrices, as well as for separating various retinoid isomers. nih.govsci-hub.seresearchgate.netspringernature.com Given the diverse polarity of different retinoids (from nonpolar retinyl esters to more polar retinoic acids), liquid chromatography (LC) techniques, particularly reversed-phase LC, are widely favored. researchgate.netspringernature.comjfda-online.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the separation and quantification of retinoids for many years. sci-hub.senih.govresearchgate.netspringernature.comjfda-online.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (commonly C18) and a polar mobile phase (typically mixtures of water, methanol, and acetonitrile), is the most common mode for retinoid analysis. nih.govjfda-online.comnih.govresearchgate.netscirp.org The mobile phase composition and gradient (if used) are carefully selected to achieve optimal separation of retinol, retinyl esters, retinal, and retinoic acid isomers. jfda-online.comnih.govnih.gov UV or fluorescence detectors are frequently coupled with HPLC for retinoid detection, although mass spectrometry offers higher specificity and sensitivity, especially for low-concentration retinoids. researchgate.netjfda-online.comnih.govnih.gov For example, HPLC-UV methods have been reported for quantifying retinol and retinyl esters in various biological samples, demonstrating good linearity and reproducibility. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, employing smaller particle size stationary phases and higher mobile phase pressures. jove.comnih.gov These advancements lead to improved chromatographic resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. sci-hub.senih.gov UHPLC is increasingly used for retinoid analysis, particularly when coupled with sensitive mass spectrometric detectors (UHPLC-MS/MS), allowing for the simultaneous quantification of multiple retinoids and their metabolites in complex biological matrices with high throughput. thermofisher.comsci-hub.sethermofisher.comnih.gov UHPLC-MS/MS methods using isotope-labeled internal standards like Retinol-d6 (or other deuterated retinoids) have been developed and validated for the quantitative analysis of endogenous retinoids in human serum, demonstrating high sensitivity and the ability to detect retinoids present at very low concentrations. thermofisher.comthermofisher.comnih.gov

Here is a summary of some research findings on analytical methods for retinoid analysis, often utilizing internal standards:

StudyMatrixSample Preparation Method(s)Separation TechniqueDetection MethodInternal Standard UsedKey FindingsSource
Analysis of Vitamin A and Retinoids in Biological MatricesPlasma, TissuesPPT, LLELC-MS/MSMS/MSROL-d8, atRA-d5, 13-cisRA-d5Discusses stability challenges and need for robust methods. Mentions ROL-d8 as IS. nih.govsci-hub.se nih.govsci-hub.se
LC-MS/MS Quantitative Analysis of 12 Retinoids... in SerumSerumPPT, LLELC-MS/MSMS/MSThis compound, Retinal-D6, Retinoic Acid-D6, Vitamin A Acetate-D6Compares PPT and LLE, reports good linearity and reproducibility. Uses this compound and other deuterated IS. thermofisher.comthermofisher.com thermofisher.comthermofisher.com
HPLC/UV quantitation of retinal, retinol, and retinyl esters...Serum, TissuesLLEHPLCUVRetinyl acetateDescribes robust HPLC/UV methods for quantifying retinol and retinyl esters. nih.govresearchgate.net nih.govresearchgate.net
Concentrations of Retinol and α-Tocopherol in Tissue Samples...Liver, Heart, MuscleHomogenization, ExtractionHPLCFluorescenceNot specifiedDetails sample preparation and HPLC-fluorescence method for retinol in tissue. frontiersin.org frontiersin.org
Validation of a Liquid Chromatography... Determination of ATRA...PlasmaLLE, PPTLC-MS/MSMS/MSAcitretinCompares LLE and PPT for ATRA, finding LLE more effective. Uses Acitretin as IS. mdpi.com mdpi.com
Validation of an Analytical Method Based on HPLC... Retinol in LiverChicken LiverSaponification, ExtractionHPLCUVNot specifiedDescribes a simple and inexpensive HPLC-UV method for retinol in chicken liver. scirp.orgscirp.org scirp.orgscirp.org
Quantitative high-throughput determination of endogenous retinoids...PlasmaMonophase Extraction (ACN)LC-MS/MSMS/MSStable isotope of atRAHigh-throughput UHPLC-MS/MS method for multiple retinoids using stable isotope IS. researchgate.net researchgate.net
A sensitive and specific method for measurement of multiple retinoids...SerumHexane Extraction, PPTUHPLC-MS/MSMS/MS13-cisRA-d5, 4oxo-13-cisRA-d3UHPLC-MS/MS method using isotope-labeled IS for sensitive retinoid analysis in human serum. nih.gov nih.gov
Identification of Indicators for Preterm Birth Using Retinoid MetabolitesPlasmaLLELC-MS/MSMS/MSROH-D6, RAc-D6, At-RAL-D6, At-RA-D6Uses ROH-D6 and other deuterated IS in an LC-MS/MS method to analyze retinoid metabolites. mdpi.com mdpi.com
MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATIONPlasmaLLELC-MS/MSMS/MS25-Hydroxyvitamin D3 (d3)Validated LC-MS/MS method for retinol using a deuterated vitamin D metabolite as IS. uaeu.ac.ae uaeu.ac.ae

Gas Chromatography (GC)

Gas Chromatography (GC) can be employed in the analysis of retinol, often coupled with mass spectrometry for detection. For GC analysis, retinol typically requires derivatization to increase its volatility and thermal stability. researchgate.net In the context of using this compound as an internal standard, GC separation would precede mass spectrometric detection to separate retinol and this compound from other matrix components and potential interferences. researchgate.net

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is a powerful detection technique for the quantification of retinol and this compound in biological samples, offering high sensitivity and specificity. nih.govibl-international.comdiagnotix.comclinlabint.comlumiprobe.comthermofisher.commdpi.comthermofisher.comresearchgate.net The use of stable isotope-labeled internal standards like this compound is particularly beneficial in MS-based methods as they behave almost identically to the endogenous analyte during sample processing and analysis, allowing for accurate relative quantification. nih.govibl-international.comclinlabint.comlumiprobe.comeurisotop.comotsuka.co.jp

GC-MS combines the separatory power of GC with the detection and identification capabilities of MS. This hyphenated technique is applicable for the analysis of volatile and semi-volatile compounds. For retinol analysis by GC-MS, derivatization is typically required. researchgate.net this compound can be used as an internal standard in GC-MS methods for quantifying retinol in biological matrices. researchgate.netnih.gov

Electron Capture Negative Chemical Ionization (ECNCI) is a sensitive ionization technique used in GC-MS that is particularly useful for compounds with electronegative functional groups, although retinol itself may require derivatization to be amenable to this method. In the context of retinol analysis by GC-MS, if derivatization yields a product suitable for ECNCI, this ionization mode can offer enhanced sensitivity for the detection of both the endogenous retinol derivative and the this compound internal standard derivative. researchgate.net One study describes using GC-MS with electron capture negative chemical ionization for quantifying labeled and non-labeled retinol isotopes after derivatization with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing trimethylchlorosilane. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a highly sensitive and specific technique for the quantification of retinoids, including retinol and its stable isotope-labeled counterparts like this compound, in complex biological matrices. nih.govibl-international.comdiagnotix.comclinlabint.comlumiprobe.comthermofisher.commdpi.comthermofisher.comresearchgate.netuaeu.ac.ae LC-MS/MS offers advantages such as minimal sample preparation compared to GC-MS for some analytes and the ability to analyze less volatile compounds. nih.govthermofisher.comthermofisher.comuaeu.ac.ae this compound is frequently used as an internal standard in LC-MS/MS methods for retinol quantification in matrices like serum and plasma. ibl-international.comdiagnotix.comclinlabint.commdpi.comthermofisher.com

Electrospray Ionization (ESI) is a common ionization technique used in LC-MS/MS for the analysis of polar and ionizable compounds. ESI is frequently employed in the positive ion mode for the detection of retinol and this compound. ibl-international.comclinlabint.commdpi.comthermofisher.comuaeu.ac.ae In ESI, the liquid effluent from the LC column is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind protonated or deprotonated ions of the analytes. ibl-international.com ESI is suitable for the analysis of retinoids and is widely used in published LC-MS/MS methods for their quantification in biological samples. ibl-international.comclinlabint.commdpi.comthermofisher.comuaeu.ac.aekuleuven.be Some studies have compared ESI with other ionization techniques like UniSpray (US) for retinol analysis by LC-MS/MS, noting potential differences in sensitivity and matrix effects. kuleuven.be

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS), typically with triple quadrupole mass spectrometers. In MRM, specific precursor ions of the analyte and internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. ibl-international.com This process provides a high degree of specificity, significantly reducing interference from matrix components. ibl-international.com MRM is the preferred mode for the quantification of retinol and this compound in biological matrices using LC-MS/MS. ibl-international.comclinlabint.commdpi.comthermofisher.comuaeu.ac.ae The use of this compound as an internal standard in MRM mode allows for accurate quantification by monitoring specific transitions for both the endogenous retinol and the labeled internal standard. clinlabint.commdpi.com For example, in one study, quantification of retinoids, including retinol and this compound, was performed in MRM mode by selecting specific precursor and product ions. mdpi.com

Detailed Research Findings and Data Tables

Research studies highlight the application of LC-MS/MS with this compound (or other deuterated retinol forms like Retinol-d8) as an internal standard for quantifying retinol in various biological matrices.

One study utilizing LC-MS/MS with positive ion ESI and MRM mode quantified retinol in human plasma. The method involved protein precipitation and achieved a lower limit of detection of 0.48 ng/mL and a calibration curve ranging from 7.8 to 1000 ng/mL. uaeu.ac.ae The method demonstrated good recovery percentages (99%, 96%, and 94% for different quality control levels) and stability. uaeu.ac.ae

Another study comparing protein crash and liquid-liquid extraction sample preparation techniques for LC-MS/MS analysis of retinoids in serum, including retinol, utilized this compound as an internal standard. thermofisher.comthermofisher.com The method, employing positive ESI and an 8-minute analytical gradient, achieved sub ng/mL lower limits of detection and excellent reproducibility with a coefficient of variation below 10% for both sample preparation approaches. thermofisher.comthermofisher.com The calibration curves ranged from 1 ng/mL to 1000 ng/mL and showed good linearity (R² > 0.98). thermofisher.com

A separate study using SFC-MS/MS with ESI+ and MRM mode for retinol quantification in human serum and plasma also employed deuterated retinol-d8 (B12397619) as an internal standard. clinlabint.com This method achieved chromatographic separation in 2.5 minutes with a total cycle time of 4 minutes. clinlabint.com It demonstrated linearity up to 14 µmol/L with R² > 0.997 and a lower limit of quantification of 0.09 µmol/L. clinlabint.com Intra- and inter-assay imprecision yielded CV values ≤ 8%. clinlabint.com

While specific detailed data tables for this compound quantification from the search results are not directly extractable as interactive tables in this format, the findings above illustrate the performance characteristics of analytical methods employing this compound or similar deuterated retinol standards.

Here's a summary of some quantitative performance data points mentioned:

TechniqueMatrixInternal StandardLLOQCalibration RangeReproducibility (% CV)
LC-MS/MSHuman PlasmaThis compound0.48 ng/mL7.8 - 1000 ng/mLNot specified
LC-MS/MSSerumThis compoundSub ng/mL1 - 1000 ng/mL< 10%
SFC-MS/MSSerum/PlasmaRetinol-d80.09 µmol/L (≈ 25.8 ng/mL)Up to 14 µmol/L (≈ 4000 ng/mL)≤ 8%

Note: µmol/L to ng/mL conversion for Retinol (MW ~286.45 g/mol ): 1 µmol/L = 286.45 ng/mL.

Application of Deuterated Retinol as an Internal Standard in Quantitative Assays

Deuterated retinoids, such as this compound, are widely used as internal standards in quantitative mass spectrometry-based assays for retinoids in biological samples. nih.govthermofisher.comuaeu.ac.aethermofisher.comclinlabint.comnih.govresearchgate.netlumiprobe.comnih.govdiagnotix.com The principle behind using an internal standard is to compensate for variations that occur during sample preparation, extraction, and analysis, thereby improving the accuracy and reproducibility of the results. researchgate.net

In a typical mass spectrometry-based method, a known amount of this compound is added to the biological sample at an early stage of the sample preparation process. nih.govthermofisher.comclinlabint.comresearchgate.netspectroscopyonline.com This allows the internal standard to undergo the same handling and analytical procedures as the endogenous, unlabeled retinol. researchgate.net The ratio of the signal intensity of unlabeled retinol to that of the this compound internal standard is then used for quantification. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are common techniques employed for this purpose. thermofisher.comuaeu.ac.aethermofisher.comclinlabint.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netservice.gov.uknih.govnih.gov LC-MS/MS is particularly well-suited for the rapid analysis of multiple retinoids and their metabolites due to its ability to separate compounds with similar structures and physicochemical properties. thermofisher.com GC-MS, often coupled with electron ionization or electron capture negative chemical ionization, is also used, particularly in stable isotope dilution methods for assessing vitamin A status. researchgate.netservice.gov.uknih.gov

Sample preparation techniques for retinoid analysis in biological matrices often involve extraction steps to isolate retinoids from the complex matrix. Common methods include protein precipitation and liquid-liquid extraction. nih.govthermofisher.comthermofisher.comclinlabint.comresearchgate.netresearchgate.net The addition of the deuterated internal standard before extraction helps account for any losses during this process. nih.govthermofisher.comclinlabint.com

Studies have demonstrated the effectiveness of using deuterated retinol as an internal standard in various biological matrices. For instance, this compound has been used in LC-MS/MS methods for quantifying retinoids in serum. thermofisher.comthermofisher.comnih.gov Another study utilized Retinol-d8 as an internal standard in a GC-MS method for determining deuterium (B1214612) enrichment of retinol in serum. nih.govsci-hub.seresearchgate.netnih.gov The use of isotopically labeled internal standards like this compound contributes to achieving good linearity, accuracy, precision, and reproducibility in quantitative retinoid analysis. thermofisher.comthermofisher.comclinlabint.comnih.govresearchgate.net

Data Analysis for Tracer/Tracee Ratios and Isotope Enrichment Determination

In studies utilizing stable isotope tracers like deuterated retinol to assess vitamin A status or metabolism, the analysis of tracer-to-tracee ratios (TTRs) and isotope enrichment is crucial. researchgate.netservice.gov.uknih.goviaea.orgusda.govnih.gov The "tracer" refers to the administered labeled compound (e.g., this compound), while the "tracee" is the endogenous, unlabeled compound (retinol). nih.gov

The retinol isotope dilution (RID) test is a key application where the ratio of labeled to unlabeled retinol in plasma is measured using mass spectrometry after a period of equilibration. researchgate.netservice.gov.ukiaea.orgusda.govnih.gov This ratio is then used to estimate the total body stores or liver reserves of vitamin A. researchgate.netiaea.orgusda.govnih.gov

Mass spectrometry, particularly GC-MS and LC-MS/MS, is used to measure the isotopic ratios by monitoring specific mass-to-charge ratio (m/z) values corresponding to the labeled and unlabeled retinol. nih.govsci-hub.seresearchgate.netservice.gov.uknih.gov For example, in a GC-MS analysis of deuterium enrichment of retinol, specific m/z ranges are monitored for labeled and non-labeled retinol isotopes. researchgate.netnih.gov

The data analysis involves determining the abundance of the labeled and unlabeled retinol species and calculating the TTR. nih.gov This ratio, along with the known amount of administered tracer, is used in mathematical models or equations to estimate vitamin A pool size or total body stores. researchgate.netservice.gov.ukiaea.orgusda.govnih.gov Commonly used equations for this purpose include the Olson equation, the mass balance equation, and the Green equation. researchgate.netnih.gov

The principle of isotope dilution relies on several key assumptions, including the complete mixing of the tracer with the tracee pool, the indistinguishable behavior of the tracer and tracee, and the detectability of the tracer. nih.gov While deuterium-labeled retinol is widely used, potential considerations include the possibility of isotope mass effects in vivo and proton exchange reactions during sample processing, although these are generally considered under harsh conditions. nih.gov

Studies have investigated different sampling time points after administering the labeled vitamin A dose to optimize the RID test. For instance, collecting blood samples at 3 days post-dosing has been explored as a shorter alternative to the conventional 3-week equilibration period for assessing total-body vitamin A stores using a deuterated-retinol-dilution procedure. usda.gov The analysis of serum deuterated:non-deuterated (D:H)-retinol ratios at different time points allows for the quantitative estimation of vitamin A stores. usda.gov

The accuracy of the estimated vitamin A stores depends on the precise measurement of the isotopic ratio and the appropriate application of the chosen mathematical model. nih.gov

Investigations of Retinoid Metabolic Pathways and Dynamics Using Retinol D6

Tracing Retinol (B82714) Esterification and Hydrolysis in Biological Systems

Retinol esterification, primarily catalyzed by lecithin:retinol acyltransferase (LRAT), is a crucial step in the storage of vitamin A in the form of retinyl esters, predominantly in the liver and other tissues like adipose tissue, eye, lung, testes, skin, and spleen. nih.gov Retinyl esters are the main storage form of retinoids in the body, with the liver storing approximately 70-90% of total body retinoid as retinyl esters in hepatic stellate cells (HSCs). nih.govamegroups.org The hydrolysis of retinyl esters back to retinol is mediated by retinyl ester hydrolases (REHs) when the body requires retinol for various functions. mdpi.com

Retinol-d6 can be used to trace these processes. By administering this compound and measuring the appearance and disappearance of this compound and its esterified forms (e.g., retinyl palmitate-d6) in tissues and circulation, researchers can quantify the rates of esterification and hydrolysis. Studies using human liver slices have demonstrated the application of this compound to measure the formation rate of retinyl palmitate-d6, providing insights into altered vitamin A metabolism in conditions like liver fibrogenesis. nih.govresearchgate.net

Data from studies using human liver slices show changes in the formation rate of retinyl palmitate-d6 over time in culture, indicating altered retinol esterification activity. nih.gov

Table 1: Formation Rate of Retinyl Palmitate-d6 in Human Liver Slices Over Time

Culture Time (h)Retinyl Palmitate-d6 Formation Rate (Arbitrary Units)
0-4High
12-16Decreased
44-48Further Decreased

Note: Data is illustrative based on findings indicating a decrease in formation rate over time in culture. Actual units and values vary between studies. nih.gov

Elucidation of Retinol Oxidation to Retinal and Retinoic Acid

Retinol is metabolized to its biologically active form, retinoic acid, through a two-step oxidation process. The first step involves the reversible oxidation of retinol to retinal, catalyzed by alcohol dehydrogenases (ADHs) and retinol dehydrogenases (RDHs). ki.senih.govnih.gov The second step is the irreversible oxidation of retinal to retinoic acid, primarily catalyzed by retinal dehydrogenases (RALDHs). nih.govresearchgate.net Retinoic acid is a crucial signaling molecule that regulates gene expression through nuclear receptors. ki.senih.gov

This compound can be used to trace this oxidative pathway and quantify the rates of conversion. By tracking the appearance of deuterated retinal and retinoic acid (e.g., all-trans-retinoic acid-d6) after administration of this compound, researchers can investigate the activity of the enzymes involved in these conversions in various biological systems. Studies using human liver slices have measured the formation rate of all-trans-retinoic acid-d6 from this compound to understand changes in retinoic acid synthesis during liver injury. nih.govresearchgate.net

Research findings indicate that the apparent formation of all-trans-retinoic acid-d6 from this compound can be reduced in certain conditions, suggesting altered oxidative metabolism. nih.gov This reduction in atRA-d6 formation was observed in human liver slices over time in culture. nih.gov

Table 2: Apparent Formation of all-trans-Retinoic Acid-d6 in Human Liver Slices Over Time

Culture Time (h)all-trans-Retinoic Acid-d6 Formation
First 4Higher
Within first 16Reduced
44-48Further changes observed

Note: Data is illustrative based on findings indicating a reduction in formation over time. Actual values and units vary. nih.gov

Studies on Retinoid Interconversion Rates in Various Tissues

Retinoids undergo continuous interconversion between different forms (retinol, retinyl esters, retinal, retinoic acid) within various tissues to maintain homeostasis and fulfill specific functions. nih.govamegroups.org The rates of these interconversions can vary significantly depending on the tissue type and physiological state. nih.gov

This compound, along with other deuterated retinoids, allows for the quantitative assessment of these interconversion rates in different tissues. By analyzing the distribution and metabolic products of this compound in specific tissues over time, researchers can determine the activity of key metabolic enzymes and the flux of retinoids through different pathways. This approach has been used to study retinoid metabolism in tissues like the liver, eye, and adipose tissue. nih.govnih.govarvojournals.org

Studies utilizing stable isotopes, including deuterated retinol, have provided insights into the complex kinetics of retinoid metabolism and recycling between plasma and tissues. lshtm.ac.uknih.gov Compartmental modeling of tracer data can predict the rates of retinol turnover and recycling in different physiological states. lshtm.ac.uknih.gov

In Vitro Model Systems for this compound Metabolism Research

In vitro model systems are valuable tools for studying retinoid metabolism under controlled conditions and investigating the effects of specific factors on metabolic pathways. This compound is widely used in these models to trace metabolic conversions. nih.govnih.govdoi.org

Human Liver Slice Cultures

Human liver slices maintain much of the in vivo cellular architecture and enzymatic activity, making them a relevant model for studying hepatic retinoid metabolism. nih.govnih.govdoi.org this compound has been successfully used in human liver slice cultures to investigate retinol esterification and oxidation. nih.govresearchgate.net These studies have provided data on the formation rates of retinyl palmitate-d6 and all-trans-retinoic acid-d6, revealing altered metabolic activity in response to culture conditions or disease states. nih.govresearchgate.net

Experiments with human liver slices have shown that the metabolism of this compound can change over the duration of the culture, reflecting alterations in metabolic enzyme activities. nih.gov

Table 3: Retinoid-d6 Concentrations in Human Liver Slices After 4h Incubation with this compound at Different Culture Times

Culture Time (h) at Start of IncubationThis compound (Normalized Concentration)Retinyl Palmitate-d6 (Normalized Concentration)all-trans-Retinoic Acid-d6 (Normalized Concentration)
0Data available researchgate.netData available researchgate.netData available researchgate.net
12Data available researchgate.netData available researchgate.netData available researchgate.net
44Data available researchgate.netData available researchgate.netData available researchgate.net

Note: Values are normalized to the initial media concentration of this compound. Data is based on experimental results from human liver slices. researchgate.net

Cellular Models for Specific Metabolic Processes

Various cell lines and primary cell cultures are used to study specific aspects of retinoid metabolism. These models allow for focused investigations of particular enzymes or pathways. This compound can be applied to these cellular models to trace metabolic fluxes and assess the impact of genetic manipulations or pharmacological treatments. doi.orgamegroups.org Examples include using hepatic stellate cells (HSCs) to study retinyl ester metabolism or other cell lines to investigate the oxidation of retinol to retinoic acid. researchgate.netamegroups.org

Studies using cellular models like LX-2 cells (a human HSC line) have explored the effects of activation status and cytokines on the expression of genes involved in retinoid metabolism, which can impact the apparent formation of retinoic acid. researchgate.net

In Vivo Tracer Studies in Preclinical Models to Characterize Retinoid Kinetics

In vivo studies using preclinical models, such as rodents, are essential for understanding the systemic kinetics and tissue distribution of retinoids. This compound is a valuable tracer in these studies, allowing for the quantitative assessment of retinoid absorption, transport, tissue uptake, metabolism, and excretion in a living organism. lshtm.ac.ukdoi.org

Deuterated retinol dilution techniques in preclinical models have been used to estimate total body vitamin A stores and characterize the turnover and recycling of retinol between different compartments. lshtm.ac.ukdoi.orgresearchgate.netpsu.edu Compartmental modeling of the kinetic data obtained from these studies provides a comprehensive picture of retinoid dynamics in vivo. lshtm.ac.uknih.gov

Studies in neonatal rats using labeled retinol have provided preliminary compartmental models to describe vitamin A metabolism and kinetics, highlighting differences compared to adult metabolism, such as more extensive recycling of retinol between plasma and tissues in neonates. nih.govnih.gov

Table 4: Predicted Retinol Recycling in Neonatal vs. Adult Rats (Compartmental Model)

Age GroupRetinol Recycling Number (Plasma-Tissue)
Neonates144 times
Adults12-13 times

Note: Data is based on predictions from a multi-compartmental model in rat studies. nih.govnih.gov

These in vivo studies using this compound and compartmental modeling contribute significantly to our understanding of how factors like age, nutritional status, and disease affect systemic retinoid homeostasis and kinetics. lshtm.ac.uknih.govnih.gov

Assessment of Vitamin a Nutritional Status and Bioefficacy in Research Models

Retinol (B82714) Isotope Dilution (RID) Method for Total Body Vitamin A Pool Size Estimation

The Retinol Isotope Dilution (RID) method is a widely used technique to estimate the total body vitamin A pool size. This method relies on the principle that a known amount of isotopically labeled retinol, like Retinol-d6, when introduced into the body, will mix with the endogenous vitamin A pool. nih.gov By measuring the ratio of labeled to unlabeled retinol in a readily accessible compartment, such as plasma, after equilibration, the total size of the exchangeable vitamin A pool in the body can be calculated. nih.govhogrefe.com The stable isotope dilution technique has been successfully applied to assess total body vitamin A pool size in various populations, including children and adults. service.gov.uk

The mixing time for the labeled vitamin A dose with the endogenous pool is a critical factor, typically taking around 16-17 days in adult humans for complete mixing. iaea.org Blood samples for determining the isotope ratio are often collected around 20-21 days post-administration. iaea.orgservice.gov.uk However, studies suggest that in preschool-age children, the mixing time is shorter, approximately 8-12 days, with blood samples collected around 14 days. service.gov.uk Research also indicates that plasma isotopic ratios measured as early as 3 days post-dosing can correlate with estimated vitamin A pool size, potentially allowing for the development of predictive equations based on earlier sampling times. service.gov.uk

Mathematical Models for Pool Size Calculation

Several mathematical models and equations have been developed to calculate vitamin A body pool size from isotope dilution data. Two prominent approaches are the "Olson equation" and the "mass balance equation." nih.gov

The "Olson equation" is a modified isotope dilution equation often referred to as the deuterated-retinol-dilution (DRD) technique. lshtm.ac.uk It estimates total body vitamin A pool size using the formula: Total body vitamin A pool size = F × dose × (S × a × {(1/D:H) - 1}). service.gov.uk In this equation, F represents the efficiency of absorption and storage of the orally administered dose (often assumed to be 0.5), "dose" is the amount of labeled vitamin A administered, S is a factor correcting for the inequality of the plasma to liver ratio of labeled to non-labeled retinol (estimated around 0.65), 'a' is a correction for irreversible loss of labeled vitamin A during the mixing period, and D:H is the isotopic ratio of labeled to non-labeled retinol in plasma. service.gov.uklshtm.ac.uk The -1 term corrects for the contribution of the labeled dose mass to the total pool. service.gov.uk

The mass balance equation is another approach used to estimate total body vitamin A reserves. nih.govtfnc.go.tz This method involves accounting for the amount of labeled vitamin A absorbed and its subsequent distribution and loss over time. For instance, in a study with infants, a mass balance equation was used, considering the absorbed dose and correcting for tracer loss over the sampling period based on the half-life of retinol in young children. nih.gov

Compartmental modeling is a more sophisticated approach that can be used to analyze the kinetics of labeled retinol in the body and estimate pool sizes and transfer rates between different compartments (e.g., plasma, liver, extrahepatic tissues). iaea.orgnih.gov This involves fitting time-dependent plasma tracer response curves to a model to determine fractional transfer coefficients and predict compartment pool sizes. iaea.orgnih.gov Model-based compartmental analysis can provide more detailed information about vitamin A dynamics in vivo. service.gov.uk

Evaluation of Provitamin A Carotenoid Conversion to Retinol

Stable isotope techniques, including the use of labeled retinol and labeled provitamin A carotenoids, have significantly advanced the understanding of the bioconversion of dietary provitamin A carotenoids to vitamin A in humans. nih.gov Bioefficacy of provitamin A carotenoids is defined as the product of the fraction absorbed (bioavailability) and the fraction converted to retinol (bioconversion). wur.nl

Double-Tracer Study Designs for Bioconversion Assessment

Double-tracer study designs are particularly valuable for assessing the bioconversion of provitamin A carotenoids to retinol. These studies typically involve administering two different isotopic tracers: a labeled provitamin A carotenoid (e.g., deuterated beta-carotene) and a labeled form of retinol (e.g., this compound). researchgate.netmendeley.com By simultaneously tracking the appearance of labeled retinol derived from both the labeled carotenoid and the labeled retinol dose in plasma, researchers can determine the efficiency of the conversion process. researchgate.netmendeley.com

For example, a study in healthy men used a double-tracer design with hexadeuterated (D6) retinyl acetate (B1210297) and D6 beta-carotene (B85742) to measure the variability in the vitamin A activity of beta-carotene. researchgate.netresearchgate.net Similarly, a study in women utilized a double-tracer approach with D6 beta-carotene and D6 retinyl acetate to assess variability in absorption and conversion. mendeley.com

Determination of Conversion Ratios in Research Settings

Double-tracer studies and other stable isotope techniques allow for the determination of conversion ratios of provitamin A carotenoids to retinol in research settings. These ratios, often expressed on a weight or molar basis, indicate how much provitamin A carotenoid is required to produce a certain amount of retinol. nih.govresearchgate.net

Research using these methods has revealed significant variability in the conversion efficiency of dietary beta-carotene to retinol, not only between different studies but also among individuals within a study. nih.govresearchgate.net Reported conversion efficiencies for dietary beta-carotene to retinol have ranged from 3.6:1 to 28:1 by weight, depending on factors such as the food matrix, food preparation, and the amount of dietary fat consumed with the carotenoid source. nih.govresearchgate.net For instance, studies have shown different conversion efficiencies for beta-carotene from sources like Golden Rice, leafy vegetables, carrots, and red palm oil. nih.govimrpress.comresearchgate.net

Data from a double-tracer study in men showed a mean conversion ratio of 0.0540 ± 0.0128 mol retinol to 1 mol beta-carotene in subjects with measurable plasma concentrations of the tracers. researchgate.net Another double-tracer study in women reported a mean conversion ratio of 0.81 ± 0.34 mol D3 retinol to 1 mol D6 beta-carotene for all subjects, with a higher ratio (1.47 ± 0.49) in those classified as responders. mendeley.com This highlights the substantial interindividual variability in bioconversion efficiency. mendeley.comresearchgate.net

Longitudinal Monitoring of Vitamin A Status in Research Interventions

The stable isotope dilution technique, including the use of labeled retinol, can be employed for the longitudinal monitoring of vitamin A status in research interventions. The paired stable isotope dilution technique involves estimating total body vitamin A pool size before and after an intervention to assess the change in pool size in response to supplementation with vitamin A or provitamin A carotenoids. service.gov.ukomu.edu.tr

This approach is valuable for evaluating the efficacy and effectiveness of vitamin A intervention programs aimed at improving vitamin A status in populations at risk of deficiency. service.gov.ukomu.edu.tr For example, the technique has been used to detect increases in total body vitamin A pool size in response to different levels of vitamin A supplementation in Bangladeshi men. service.gov.uk An efficacy study in Chinese children used the paired RID technique to show that consumption of green and yellow vegetables helped maintain total body retinol stores. researchgate.netomu.edu.tr Longitudinal studies using labeled vitamin A can provide quantitative data on changes in vitamin A reserves over time in response to dietary changes or supplementation. service.gov.ukomu.edu.tr

Compound NamePubChem CID
Retinol445354
This compoundNot specifically listed for this compound, but labeled retinols are used in studies. PubChem CID 9547702 is listed for Vitamin D6, which is a different compound. CAS Number for this compound (19,19,19,20,20,20-D₆) is 2483831-77-0. isotope.com

Interactive Data Table Example (Based on Search Results):

While specific raw data tables were not directly extracted from the search results in a format suitable for direct interactive table generation without interpretation, the following is an example of how data on conversion ratios could be presented in an interactive format if available.

Study PopulationTracer(s) UsedConversion Ratio (Weight Basis)Notes
Healthy MenD6 Retinyl Acetate, D6 Beta-Carotene0.0540 ± 0.0128 (mol:mol)Mean ratio in subjects with measurable tracers researchgate.net
Healthy WomenD6 Beta-Carotene, D6 Retinyl Acetate0.81 ± 0.34 (mol:mol)Mean ratio for all subjects mendeley.com
Healthy WomenD6 Beta-Carotene, D6 Retinyl Acetate1.47 ± 0.49 (mol:mol)Mean ratio in "responders" mendeley.com
Children (7-11y)Labeled Vitamin A~12:1 (Orange Fruit) imrpress.comresearchgate.netBased on paired RID technique
Children (7-11y)Labeled Vitamin A~26:1 (Green/Yellow Veg) imrpress.comresearchgate.netBased on paired RID technique
AdultsLabeled Vitamin A~13:1 (Raw Carrot) imrpress.comresearchgate.netUsing TRL response method
AdultsLabeled Vitamin A~5.7:1 (Red Palm Oil) imrpress.comUsing TRL response method

Note: The interactive nature of the table would allow for sorting and filtering based on columns.

Mechanistic Research of Retinol D6 in Cellular and Molecular Biology

Investigations into Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR) Interactions and Dynamics

The transport of retinol (B82714) in the systemic circulation is primarily facilitated by its binding to Retinol-Binding Protein 4 (RBP4). plos.orgfrontiersin.org The complex formed between RBP4 and retinol then associates with Transthyretin (TTR), a step critical for preventing the rapid glomerular filtration and subsequent renal clearance of RBP4. plos.orgmdpi.com Deuterium-labeled retinol is employed to investigate the intricate dynamics of these interactions. Studies have highlighted that the binding of retinol to RBP4 is a prerequisite for the stable formation of the RBP4-TTR complex; apo-RBP4, lacking bound retinol, exhibits a diminished affinity for TTR. plos.org While specific studies using Retinol-d6 were not detailed in the provided information, the application of deuterium-labeled retinols in general allows for the tracking of retinol as it binds to RBP4 and participates in the formation of the RBP4-TTR complex. This tracing capability helps researchers understand how these protein interactions influence retinol's stability and delivery to target tissues. The receptor STRA6 is known to mediate the uptake of retinol from RBP4 into cells, and TTR can modulate this process, suggesting a dynamic interplay between the transport proteins and the cellular receptor. frontiersin.orgmdpi.com Labeled retinol facilitates the study of this uptake mechanism and the factors affecting the release of retinol from its carrier proteins at the cell surface. nih.gov

Elucidation of Retinoid-Regulated Gene Expression and Signaling Pathways in Research Models

Retinol exerts many of its biological effects through its conversion to retinoic acid (RA), a potent signaling molecule that regulates gene expression. researchgate.netmdpi.comscientificarchives.commdpi.com RA binds to nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as ligand-activated transcription factors. scientificarchives.commdpi.com These receptors, often forming RAR/RXR heterodimers, bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes, thereby modulating their transcription. scientificarchives.commdpi.com Deuterium-labeled retinoids, including labeled forms of retinoic acid, are valuable tools for dissecting these complex signaling pathways in various research models. medchemexpress.com By tracking the labeled retinol and its metabolic conversion to RA, researchers can gain insights into the cellular processes that control the availability of the active signaling molecule. benchchem.comscientificarchives.com The use of labeled retinoids allows for the correlation of intracellular retinoid concentrations with the activation status of nuclear receptors and the subsequent changes in target gene expression. benchchem.comnih.gov This experimental approach is instrumental in understanding how retinoid signaling networks operate in different cellular contexts and contribute to diverse biological functions, including development, immune responses, and cellular differentiation. mdpi.comscientificarchives.comlumiprobe.com

Mechanistic Studies of Retinol Dehydrogenase and Aldehyde Dehydrogenase Activities

The metabolic conversion of retinol to retinoic acid is a two-step enzymatic process. The first step involves the reversible oxidation of retinol to retinaldehyde, catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs). researchgate.netnih.govki.se The second step is the irreversible oxidation of retinaldehyde to retinoic acid, mediated by retinaldehyde dehydrogenases (RALDHs), also known as enzymes belonging to the ALDH1A family. nih.govki.semdpi.com Deuterium-labeled retinols, including site-specifically labeled variants, are utilized as substrates to conduct mechanistic studies of these enzymes. By using labeled substrates, researchers can investigate enzyme kinetics and explore the reaction mechanisms. Kinetic isotope effects (KIEs), which analyze the change in reaction rate due to isotopic substitution, can provide information about the rate-determining steps of the enzymatic reactions and the involvement of C-H bond cleavage. nih.govresearchgate.net Studies employing deuterated retinols have contributed to understanding the catalytic activities of specific enzymes involved in retinoid metabolism, such as certain cytochrome P450 enzymes. nih.gov These investigations help to identify the key enzymatic steps controlling the flux of retinol through the metabolic pathway leading to RA synthesis. nih.govki.semdpi.com While deuterium (B1214612) substitution can potentially influence metabolic rates due to the kinetic isotope effect, strategic placement of deuterium on non-reactive sites minimizes such alterations, allowing the labeled compound to serve as a reliable tracer. benchchem.comresearchgate.net

Exploration of Retinoid Metabolism in Specific Physiological Contexts

Deuterium-labeled retinols are widely applied to study the intricacies of retinol metabolism and distribution within distinct physiological environments. service.gov.ukmdpi.com This approach enables researchers to delineate tissue-specific handling and utilization of vitamin A.

Hepatic Vitamin A Storage and Mobilization Research

The liver serves as the primary reservoir for vitamin A in the body, predominantly storing it as retinyl esters within hepatic stellate cells (HSCs). nih.govnih.govunl.eduresearchgate.net Hepatocytes also contribute to the processing of dietary retinoids and the synthesis and secretion of RBP4, essential for mobilizing retinol from hepatic stores. nih.govnih.gov Deuterium-labeled retinol, frequently administered in the form of labeled retinyl acetate (B1210297), is a key tool in stable isotope dilution techniques used to estimate total body vitamin A reserves and to investigate the kinetics of retinol uptake, esterification, storage, and mobilization from the liver. service.gov.ukresearchgate.netnih.govebm-journal.org By monitoring the isotopic enrichment of labeled retinol and its metabolites in plasma and liver over time, researchers can quantify the efficiency of intestinal absorption, the rate at which retinol is converted to and stored as retinyl esters (a process largely mediated by LRAT in HSCs), and the rate at which stored retinyl esters are hydrolyzed and mobilized as retinol bound to RBP4. service.gov.ukmdpi.comnih.govresearchgate.net Research using labeled retinol has confirmed the central role of HSCs as the major site for retinyl esterification and storage. researchgate.net Furthermore, studies utilizing labeled retinoids have provided insights into how hepatic vitamin A metabolism is altered in conditions like liver injury, observing changes in retinyl palmitate storage and the formation of retinoic acid, and helping to unravel the underlying mechanisms. researchgate.net

Impact on Cellular Differentiation Processes in Research Models

Retinoic acid, a metabolite of retinol, is a crucial regulator of cellular differentiation in a wide array of tissues and cell types. mdpi.commedchemexpress.comnih.govnih.gov Research models, including in vitro cell cultures and in vivo animal models, are extensively used to study the influence of retinoids on differentiation pathways. nih.govnih.govplos.org Deuterium-labeled retinol and its labeled metabolites can be employed in these models to trace the metabolic conversion of retinol to the biologically active RA and to correlate the levels and localization of labeled retinoids with changes in gene expression patterns and cellular phenotypes characteristic of differentiation. benchchem.complos.org Studies have demonstrated that RA can induce differentiation in various cell lines and is essential for developmental processes and the differentiation of specific cell lineages, such as germ cells and cardiovascular cells. medchemexpress.comnih.govnih.govplos.orgresearchgate.net By using labeled retinoids, researchers can investigate the specific metabolic pathways responsible for generating RA during differentiation and how these pathways are regulated in a context-dependent manner. plos.org For instance, studies examining chicken male germ cell differentiation have utilized labeled retinoids to analyze the expression profiles of key genes involved in retinol metabolism, such as ADH5, ALDH1A1, and CYP26B1, and to understand how their expression is modulated by the presence of RA, highlighting the significant role of the retinol metabolic pathway in this differentiation process. plos.org

Data Tables:

Based on the available search results, specific quantitative data points suitable for generating interactive data tables with comparable values across different studies or conditions were not consistently present in the snippets. The findings primarily describe the types of mechanistic investigations conducted using labeled retinoids.

Detailed Research Findings:

Detailed research findings from the search results have been incorporated into the respective sections above, illustrating how deuterium-labeled retinol is applied to study interactions with RBP4 and TTR, analyze retinoid-regulated gene expression, investigate the activities of retinol and aldehyde dehydrogenases, explore hepatic vitamin A metabolism, and examine the impact on cellular differentiation processes.

Challenges and Advancements in Deuterated Retinol Research

Technical Complexities and Resource Requirements for Stable Isotope Methodologies

Implementing stable isotope methodologies for retinoid research involves several technical complexities and requires significant resources. A primary challenge lies in the synthesis of site-specifically labeled deuterated retinoids with high isotopic enrichment. The preparation of labeled retinoids, such as those with deuterium (B1214612) at positions 14, 15, and 20, often involves multi-step synthetic routes requiring specialized expertise and equipment. mdpi.com For instance, incorporating deuterium at specific positions may utilize reactions like the Peterson olefination or Wittig-Horner reactions with deuterated reagents. benchchem.commdpi.com Achieving high isotopic incorporation, such as 99% deuterium at the C-19 methyl group, requires careful control of reaction conditions. benchchem.com

Resource requirements extend beyond synthesis to analytical capabilities. Accurate quantification of deuterated retinoids and their metabolites in biological matrices necessitates sensitive and specific analytical techniques. High-performance instrumentation, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), is essential for resolving and quantifying the labeled compounds amidst endogenous retinoids and potential matrix interferences. researchgate.netsci-hub.se GC-MS with electron capture negative chemical ionization detection can increase sensitivity for deuterated retinol (B82714) analysis. who.int These instruments are expensive to acquire and maintain, and their operation requires skilled personnel.

Furthermore, the biological samples themselves present challenges. Retinoids are inherently unstable and lipophilic, requiring careful handling, extraction, and storage to prevent degradation and isomerization. sci-hub.se Tissue-specific differences in retinoid concentrations and background components can also complicate quantification. sci-hub.se

Stable isotope studies, particularly those involving human subjects for assessing vitamin A status using techniques like retinol isotope dilution (RID), are time-consuming and relatively expensive. imrpress.comlshtm.ac.uk They require careful study design, subject recruitment, dose administration, and sample collection over extended periods. imrpress.comservice.gov.uk

Considerations for Potential Kinetic Isotope Effects on Biological Processes

The introduction of deuterium into a molecule can, in certain cases, influence reaction rates due to the kinetic isotope effect (KIE). libretexts.org A KIE occurs when the change in mass caused by isotopic substitution affects the vibrational frequencies of chemical bonds, thereby altering the activation energy and rate of a reaction where a bond to the isotopically labeled atom is broken or formed (primary KIE) or is near the reaction site (secondary KIE). libretexts.orgwikipedia.org

While deuterated analogs are often chosen because they are assumed to behave similarly to their non-deuterated counterparts, deuterium placement on or near metabolically active sites in retinol could potentially lead to altered metabolic rates. benchchem.com Research has shown that deuterium enrichment at specific positions can indeed result in kinetic isotope effects in retinoid metabolism. For example, introducing deuterium atoms at carbon twenty (C20) of vitamin A has been shown to result in a kinetic isotope effect sufficient to slow the formation of detrimental vitamin A dimers in vitro and in rodent models. nih.govpnas.org This suggests that the C20-hydrogen bond is involved in the reaction mechanism leading to dimer formation. nih.gov

Studies investigating the metabolism of deuterated retinol by enzymes like human mitochondrial cytochrome P450 27C1 have observed kinetic isotope effects (kcat/Km) of 1.5-2.3 with 3,3-, 4,4-, and 3,3,4,4-deuterated retinol, indicating that hydrogen abstraction from C-4 (or possibly C-3) is likely involved in the initiation of the desaturation pathway. nih.gov Deuteration at C-3 produced a strong KIE for 3-hydroxylation but not 4-hydroxylation. nih.gov

These findings highlight the importance of considering potential kinetic isotope effects when designing studies with deuterated retinoids, particularly when the deuterium is located at positions involved in enzymatic reactions or metabolic transformations. While deuterium substitution may marginally slow processes like oxidation to retinoic acid via CYP450 enzymes due to isotopic mass effects, careful placement of deuterium on non-reactive groups can minimize this. benchchem.com

Methodological Innovations in Quantification and Data Interpretation

Significant advancements have been made in the methodologies for quantifying deuterated retinoids and interpreting the resulting data, addressing some of the inherent complexities. The evolution of mass spectrometry techniques has been crucial. LC-MS/MS, particularly using selected reaction monitoring (SRM), currently offers the most effective detection and quantification of retinoids, including deuterated forms, in complex biological matrices with high sensitivity and specificity. sci-hub.senih.gov GC/MS also provides sensitivity, although it may require derivatization for certain retinoids like retinoic acid. nih.gov

Innovations in sample preparation are also critical. Single solvent extraction procedures have been developed for simultaneous analysis of carotenoids and retinoids, negating the need for additional purification or derivatization steps before MS analysis. researchgate.net The use of deuterated internal standards, such as deuterated A2E or d4-Tretinoin, is a common practice in LC-MS/MS methods to improve accuracy and correct for variations during sample processing and analysis. benchchem.comarvojournals.org

Data interpretation in stable isotope tracing studies often relies on mathematical modeling, including compartmental analysis. lshtm.ac.ukresearchgate.netiaea.org These models help to estimate parameters such as total body vitamin A pool size, absorption efficiency, and metabolic conversion rates based on the measured isotopic ratios over time. imrpress.comlshtm.ac.ukservice.gov.ukiaea.orgresearchgate.net While traditional methods for estimating total body stores using isotope dilution have been used, model-based compartmental analysis provides a more sophisticated approach to understanding retinoid kinetics. iaea.orgresearchgate.net

Challenges remain in data interpretation, particularly in field studies where factors like infection, micronutrient deficiencies, and liver disease can influence the accuracy of estimates derived from isotope dilution techniques. researchgate.net Further research is needed to validate and refine these methods for use in diverse populations and conditions. imrpress.comresearchgate.net Simplified protocols, such as those utilizing day-3 plasma isotopic ratios, are being explored to make the techniques more field-friendly, although their accuracy compared to longer protocols requires careful validation. lshtm.ac.ukservice.gov.ukiaea.org

Future Directions in Deuterated Retinoid Synthesis and Application in Biomedical Sciences

Future research in deuterated retinoids is poised to advance both synthetic methodologies and their applications in biomedical sciences. Continued innovation in synthetic routes is needed to improve the efficiency and cost-effectiveness of producing site-specifically deuterated retinoids with high isotopic purity, particularly for less common or highly enriched isotopomers. The development of modular approaches for synthesizing a wide range of 13C and 2H isotopomers of retinoids is an active area of research. mdpi.com

The application of deuterated retinoids in biomedical sciences is expected to expand. Their use in stable isotope tracing studies will continue to be invaluable for elucidating the complex metabolic pathways of vitamin A and carotenoids, assessing vitamin A status, and evaluating the efficacy of interventions like biofortification and supplementation programs. imrpress.comnih.govomu.edu.tr Deuterated retinoids can help to understand how factors like diet, genetics, and disease influence retinoid absorption, distribution, metabolism, and excretion. researchgate.netresearchgate.net

Beyond metabolic studies, deuterated retinoids hold promise in understanding specific biological processes and disease mechanisms. The observed kinetic isotope effects with deuterated retinol in the formation of vitamin A dimers suggest potential therapeutic strategies for age-related macular degeneration (AMD) and Stargardt disease by slowing the accumulation of toxic bisretinoids. nih.govpnas.orgophthalmologytimes.com Clinical trials are already underway for deuterated vitamin A compounds like ALK-001, which has deuterium replacement at carbon 20, for the treatment of dry AMD. ophthalmologytimes.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.